3-(2-Chloro-5-methylphenoxy)propane-1-sulfonyl chloride
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Overview
Description
3-(2-Chloro-5-methylphenoxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C10H12Cl2O3S. This compound is notable for its applications in organic synthesis and its role as an intermediate in the production of various chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-5-methylphenoxy)propane-1-sulfonyl chloride typically involves the reaction of 2-chloro-5-methylphenol with 3-chloropropane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to optimize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-5-methylphenoxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by a nucleophile.
Electrophilic Aromatic Substitution: The aromatic ring in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., bromine, chlorine) and Lewis acids (e.g., AlCl3, FeBr3) are commonly used.
Major Products
The major products formed from these reactions depend on the specific nucleophile or electrophile used. For example, reaction with an amine can produce a sulfonamide, while reaction with an alcohol can produce a sulfonate ester .
Scientific Research Applications
3-(2-Chloro-5-methylphenoxy)propane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used to modify biomolecules for research purposes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-5-methylphenoxy)propane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. This reactivity is exploited in various chemical synthesis processes .
Comparison with Similar Compounds
Similar Compounds
3-(2-Chloro-5-methylphenoxy)propane-1,2-diol: This compound is a precursor in the synthesis of non-selective beta blockers such as bupranolol.
3-(2-Chloro-5-methylphenoxy)propane-1-amine: This compound is used in the synthesis of various pharmaceuticals.
Uniqueness
3-(2-Chloro-5-methylphenoxy)propane-1-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This distinguishes it from other similar compounds that may lack this functional group .
Properties
Molecular Formula |
C10H12Cl2O3S |
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Molecular Weight |
283.17 g/mol |
IUPAC Name |
3-(2-chloro-5-methylphenoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H12Cl2O3S/c1-8-3-4-9(11)10(7-8)15-5-2-6-16(12,13)14/h3-4,7H,2,5-6H2,1H3 |
InChI Key |
FFIQRUKKGXNHAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCCS(=O)(=O)Cl |
Origin of Product |
United States |
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